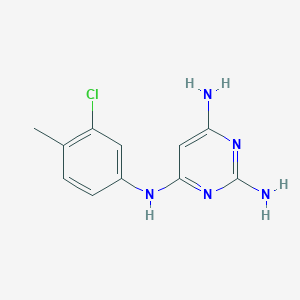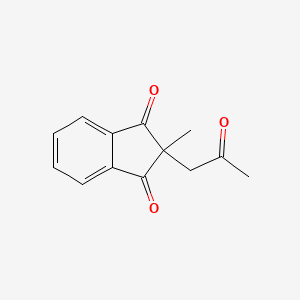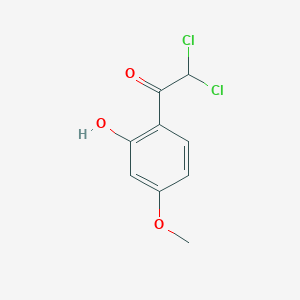![molecular formula C14H21NO2 B14347791 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 94104-85-5](/img/structure/B14347791.png)
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a complex organic compound that belongs to the class of furo[3,4-c]pyridines. This compound is characterized by its unique structure, which includes a fused furan and pyridine ring system, along with butyl, ethyl, and methyl substituents. The presence of these substituents and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable pyridine derivative with a furan derivative in the presence of a cyclizing agent can yield the desired compound. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and a catalyst such as trifluoroacetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the hydroxyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the hydroxyl group. These reactions are often facilitated by the use of a base such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学研究应用
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may activate a receptor by binding to it and inducing a conformational change that triggers a signaling cascade. The specific pathways involved depend on the molecular targets and the context in which the compound is used.
相似化合物的比较
3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol can be compared with other similar compounds, such as:
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the butyl and ethyl substituents, making it less complex and potentially less active in certain applications.
3-Butyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the ethyl substituent, which may affect its chemical and biological properties.
3-Ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound lacks the butyl substituent, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
94104-85-5 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
3-butyl-3-ethyl-6-methyl-1H-furo[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C14H21NO2/c1-4-6-7-14(5-2)12-8-15-10(3)13(16)11(12)9-17-14/h8,16H,4-7,9H2,1-3H3 |
InChI 键 |
XIUDHWARDNZSSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C2=CN=C(C(=C2CO1)O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)






![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)


